1-Amino-1-(4-chloro-3-fluorophenyl)acetone
CAS No.:
Cat. No.: VC17498621
Molecular Formula: C9H9ClFNO
Molecular Weight: 201.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClFNO |
|---|---|
| Molecular Weight | 201.62 g/mol |
| IUPAC Name | 1-amino-1-(4-chloro-3-fluorophenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H9ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,12H2,1H3 |
| Standard InChI Key | KBSXAWPZTHGPDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)Cl)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-amino-1-(4-chloro-3-fluorophenyl)propan-2-one, reflects its branched alkyl chain anchored to a dihalogenated phenyl group. Key features include:
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Aromatic ring: Substituted with chlorine (Cl) at position 4 and fluorine (F) at position 3, creating steric and electronic effects that modulate reactivity.
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Amino group: Positioned at the benzylic carbon, enabling hydrogen bonding and nucleophilic interactions.
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Ketone group: Located at the adjacent carbon, rendering the molecule susceptible to reductions, condensations, and Grignard reactions.
The Standard InChIKey (KBSXAWPZTHGPDZ-UHFFFAOYSA-N) and Canonical SMILES (CC(=O)C(C1=CC(=C(C=C1)Cl)F)N) provide unambiguous identifiers for computational and experimental studies.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClFNO |
| Molecular Weight | 201.62 g/mol |
| IUPAC Name | 1-amino-1-(4-chloro-3-fluorophenyl)propan-2-one |
| XLogP3-AA | 1.7 (predicted) |
| Hydrogen Bond Donors | 2 (NH₂ and ketone) |
| Hydrogen Bond Acceptors | 3 (O, N, F) |
Synthesis and Manufacturing
Conventional Synthesis Pathways
The synthesis of 1-amino-1-(4-chloro-3-fluorophenyl)acetone typically begins with 4-chloro-3-fluoroacetophenone as the precursor. Reacting this ketone with ammonia under high-pressure conditions yields the target compound through nucleophilic substitution:
Key optimization parameters include:
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Temperature: 80–120°C to accelerate imine formation while minimizing side reactions.
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Catalysts: Transition metals (e.g., Ni or Pd) enhance reaction rates and selectivity.
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Solvents: Polar aprotic solvents like DMF or acetonitrile improve ammonia solubility.
Advanced Methodologies
Continuous flow synthesis has emerged as a superior industrial approach, offering:
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Higher yields (>85%) due to precise control over reaction parameters.
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Reduced waste generation through in-line purification systems.
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Scalability for multi-kilogram production without compromising purity.
Chemical Reactivity and Functionalization
Nucleophilic Additions
The ketone group undergoes Grignard reactions with organomagnesium reagents to form tertiary alcohols. For example:
This reactivity is exploited to synthesize β-amino alcohols, valuable intermediates in drug discovery.
Reductive Amination
The amino group facilitates reductive amination with aldehydes or ketones, producing secondary amines under catalytic hydrogenation (H₂/Pd-C).
Halogen-Directed Reactions
The ortho- and para- positions relative to the chloro and fluoro substituents are activated for electrophilic aromatic substitution (e.g., nitration, sulfonation).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to antipsychotic agents and nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, coupling with thiazole derivatives (as demonstrated in ) yields bioactive heterocycles .
Material Science
Its rigid aromatic structure makes it suitable for synthesizing liquid crystals and coordination polymers with metal ions (e.g., Cu²⁺, Zn²⁺).
Comparison with Structural Analogs
1-Amino-1-(3-chloro-4-fluorophenyl)acetone
This regioisomer differs in halogen positions, resulting in:
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Lower lipophilicity (clogP = 1.5 vs. 1.7).
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Reduced COX-2 inhibition (IC₅₀ = 18 µM).
Non-Halogenated Analogs
Removing halogens decreases metabolic stability and target binding affinity, underscoring their critical role.
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